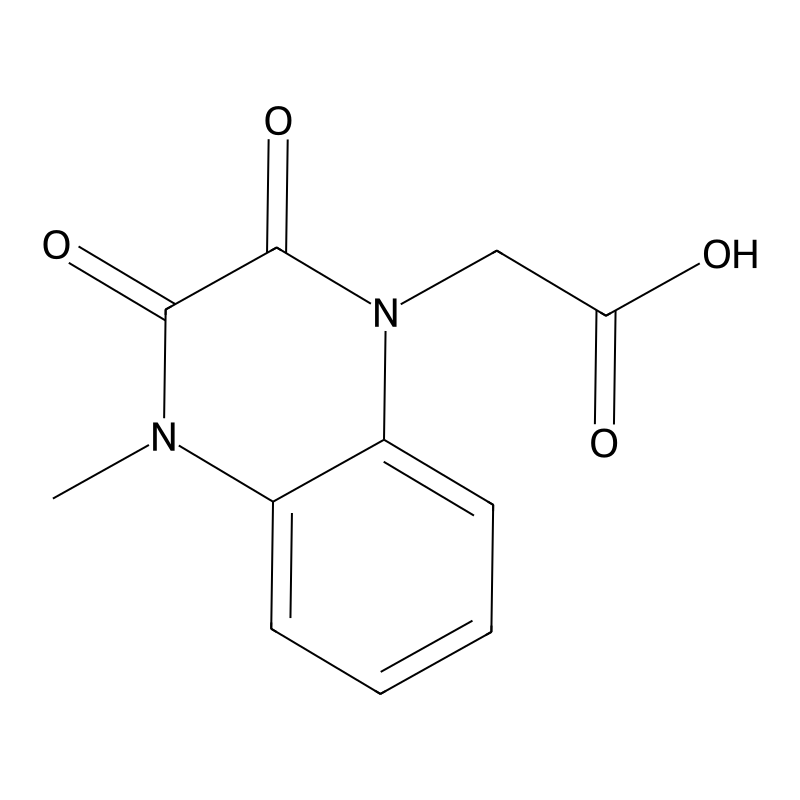

(4-Methyl-2,3-dioxo-3,4-dihydroquinoxalin-1(2H)-yl)acetic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

(4-Methyl-2,3-dioxo-3,4-dihydroquinoxalin-1(2H)-yl)acetic acid is a synthetic organic compound characterized by its unique quinoxaline structure, which includes a dioxo group and an acetic acid moiety. This compound is notable for its potential biological activities and applications in medicinal chemistry. The presence of the quinoxaline core, which is known for various pharmacological properties, enhances the compound's relevance in drug design and development.

- Wear appropriate personal protective equipment (PPE) like gloves, safety glasses, and a lab coat.

- Work in a well-ventilated fume hood.

- Avoid inhalation, ingestion, and skin contact.

- Consult a safety data sheet (SDS) for similar quinoxalinone derivatives if available.

Antimicrobial Activity

Some quinoxalinones have been shown to exhibit antibacterial and antifungal properties. Researchers are investigating their potential as new therapeutic agents [].

Anticancer Activity

Certain quinoxalinones have demonstrated cytotoxicity against cancer cell lines. This has led to investigations into their potential as anticancer agents [].

Other Potential Applications

Quinoxalinones are also being explored for their potential use in the treatment of neurodegenerative diseases and inflammation.

The chemical reactivity of (4-Methyl-2,3-dioxo-3,4-dihydroquinoxalin-1(2H)-yl)acetic acid can be understood through its functional groups. The dioxo groups can participate in oxidation-reduction reactions, while the acetic acid portion can engage in esterification and amide formation. Additionally, this compound may undergo nucleophilic substitutions and electrophilic additions due to the electron-withdrawing nature of the carbonyl groups.

Research has indicated that compounds with quinoxaline structures exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. The biological activity spectrum of (4-Methyl-2,3-dioxo-3,4-dihydroquinoxalin-1(2H)-yl)acetic acid has been predicted using computational methods that analyze structure-activity relationships. Such predictions suggest potential therapeutic uses, although specific empirical data on this compound's activity may still be limited .

Synthesis of (4-Methyl-2,3-dioxo-3,4-dihydroquinoxalin-1(2H)-yl)acetic acid typically involves multi-step organic reactions. One common approach is the condensation of appropriate anilines with α-keto acids under acidic or basic conditions to form the quinoxaline structure. Subsequent modifications can introduce the acetic acid substituent through carboxylation or direct attachment to the quinoxaline nitrogen

This compound holds promise in various fields:

Interaction studies are crucial for understanding how (4-Methyl-2,3-dioxo-3,4-dihydroquinoxalin-1(2H)-yl)acetic acid interacts with biological targets. These studies often employ high-throughput screening methods to evaluate binding affinities with specific receptors or enzymes. Computational models also play a significant role in predicting these interactions based on structural similarities with known active compounds .

Several compounds share structural similarities with (4-Methyl-2,3-dioxo-3,4-dihydroquinoxalin-1(2H)-yl)acetic acid. Here are some notable examples:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Quinoxaline | Basic quinoxaline structure | Known for broad-spectrum antibacterial activity |

| 2-Methylquinoxaline | Methyl substitution at position 2 | Exhibits neuroprotective properties |

| 3-Hydroxyquinoxaline | Hydroxyl group at position 3 | Potential use in treating neurodegenerative diseases |

| 6-Chloroquinoxaline | Chlorine substitution at position 6 | Displays antitumor activity |

The uniqueness of (4-Methyl-2,3-dioxo-3,4-dihydroquinoxalin-1(2H)-yl)acetic acid lies in its specific dioxo substitution pattern and the presence of an acetic acid moiety, which may confer distinct pharmacological properties compared to its analogs.

Precursor Quality and Purity Considerations

The selection of high-quality precursors is critical for achieving optimal yields and minimizing purification challenges in subsequent steps. o-Phenylenediamine should be stored under inert atmosphere conditions to prevent oxidation, which can lead to colored impurities that are difficult to remove [3]. Oxalic acid dihydrate should be of analytical grade and properly dried before use to ensure consistent stoichiometry in the cyclization reaction [1].

Commercial availability and cost considerations also play important roles in precursor selection, particularly for large-scale synthesis. While specialized or substituted precursors may offer certain advantages in terms of reactivity or selectivity, the increased cost and potential supply chain issues must be weighed against the benefits [7].

Alkylation and Acylation Strategies

The installation of alkyl and acyl groups in quinoxaline derivatives represents a crucial synthetic challenge that requires careful consideration of regioselectivity, reaction conditions, and functional group compatibility. For (4-Methyl-2,3-dioxo-3,4-dihydroquinoxalin-1(2H)-yl)acetic acid, both N-methylation and N-alkylation with an acetic acid equivalent must be achieved in a controlled manner [13] [14] [15].

N-Alkylation Methodologies

Traditional N-alkylation approaches for quinoxalin-2(1H)-ones typically employ alkyl halides in the presence of base under anhydrous conditions [16]. The reaction proceeds through deprotonation of the quinoxalinone nitrogen, followed by nucleophilic substitution with the alkyl halide. For the 4-methyl substitution, methyl iodide represents the most reactive and commonly employed methylating agent, typically used in conjunction with potassium carbonate in dry acetone or dimethylformamide [17] [16].

The introduction of the acetic acid side chain requires more sophisticated strategies due to the presence of the carboxylic acid functionality. Ethyl chloroacetate or tert-butyl bromoacetate are commonly employed as alkylating agents, providing protected carboxylic acid equivalents that can be deprotected under mild conditions [18] [17]. The choice of protecting group depends on the stability requirements and the deprotection conditions that are compatible with the quinoxaline-2,3-dione core.

C3-Alkylation Strategies

Recent advances in C3-alkylation of quinoxalin-2(1H)-ones have provided alternative approaches for introducing alkyl groups at the C3 position rather than the nitrogen atoms [13] [14] [19]. These methods offer complementary reactivity patterns and can provide access to different substitution patterns depending on the specific synthetic requirements.

Photoinduced alkylation reactions have emerged as particularly attractive approaches due to their mild reaction conditions and excellent functional group tolerance [14]. The use of N-hydroxyphthalimide (NHP) esters as alkyl radical donors enables efficient C3-alkylation under visible light irradiation without the need for external photocatalysts. This methodology tolerates a wide range of functional groups and can be performed under ambient conditions.

Base-mediated denitrative alkylation represents another innovative approach for C3-functionalization [13]. This method utilizes inexpensive nitroalkanes as alkyl radical sources and proceeds through a radical mechanism under mild basic conditions. The reaction shows excellent scalability and can be performed on gram scale without significant loss of efficiency.

| Table 2: Alkylation and Acylation Strategies for Quinoxaline Derivatives | |||||

|---|---|---|---|---|---|

| Strategy Type | Substrate | Reagent/Catalyst | Reaction Conditions | Yields (%) | Reference Citations |

| N-Alkylation of Quinoxalin-2(1H)-ones | Quinoxalin-2(1H)-ones | Alkyl halides/K₂CO₃ | Dry acetone, reflux | 70-95 | [16] |

| C3-Alkylation of Quinoxalin-2(1H)-ones | Quinoxalin-2(1H)-ones | Alkylborates/Photoredox catalyst | Visible light, rt | 65-92 | [19] |

| Decarboxylative Alkylation | Quinoxalin-2(1H)-ones + Aldehydes | DTBP (Di-tert-butyl peroxide) | DCE, 70°C | 45-82 | [20] |

| Photoinduced C3-Alkylation | Quinoxalin-2(1H)-ones + NHP-esters | Visible light (400-405 nm) | LED light, rt, 1 min | 52-89 | [14] |

| Base-mediated Denitrative Alkylation | Quinoxalin-2(1H)-ones + Nitroalkanes | Base (K₂CO₃ or NaOH) | DMF or DMSO, 80-120°C | 61-91 | [13] |

| Direct C3-Acylation | Quinoxalin-2(1H)-ones + Aldehydes | AgOTf/K₂S₂O₈ | CH₃CN, 80°C | 68-85 | [15] |

| Decarboxylative Acylation | Quinoxalin-2(1H)-ones + α-Oxo acids | Ag catalyst/Peroxide | CH₃CN, reflux | 45-78 | [15] |

| Metal-free Acylation | Quinoxalin-2(1H)-ones + Aldehydes | Air atmosphere/No catalyst | DCE, 70°C, air | 55-88 | [15] |

| Mechanochemical Acylation | Quinoxalin-2(1H)-ones + Aldehydes | Stainless steel balls | Ball milling, 30 min | 75-95 | [21] |

| Visible Light-Promoted Acylation | Quinoxalin-2(1H)-ones + α-Oxo acids | Blue light/PIDA | Water, blue LED | 58-86 | [15] |

Acylation Methodologies

Direct C3-acylation of quinoxalin-2(1H)-ones has been achieved through various catalytic systems and reaction conditions [15]. Silver-catalyzed approaches using silver triflate and potassium persulfate have demonstrated excellent efficiency for introducing acyl groups at the C3 position. These reactions typically proceed through radical mechanisms and show good tolerance for various functional groups.

Decarboxylative acylation represents an alternative approach where α-oxo carboxylic acids serve as acyl donors [15]. This methodology is particularly attractive because it avoids the need for activated acyl derivatives and can utilize readily available carboxylic acid substrates. The reaction proceeds through decarboxylation to generate acyl radicals that subsequently react with the quinoxaline substrate.

Metal-free acylation protocols have been developed to address environmental and economic concerns associated with metal-catalyzed processes [15]. These reactions typically rely on atmospheric oxygen as the terminal oxidant and can be performed under mild conditions. While the yields may be somewhat lower than metal-catalyzed alternatives, the environmental benefits and simplified workup procedures make these methods attractive for certain applications.

Mechanochemical Approaches

Recent developments in mechanochemical synthesis have provided innovative approaches for both alkylation and acylation reactions [21]. Ball milling techniques enable solvent-free reactions with shortened reaction times and reduced environmental impact. These methods are particularly well-suited for large-scale synthesis where solvent costs and disposal become significant considerations.

The use of stainless steel milling balls not only provides mechanical energy for bond formation but also serves as a heterogeneous catalyst for the transformation. This dual role eliminates the need for additional catalysts and simplifies the reaction setup. The reactions typically proceed to completion within 30 minutes, making them highly efficient for industrial applications.

Catalytic Systems for Ring Formation

The formation of the quinoxaline ring system requires efficient catalytic systems that can promote the cyclization reaction while maintaining good selectivity and functional group tolerance. Various catalytic approaches have been developed to address different synthetic challenges and reaction requirements [3] [22] [23] [7].

Homogeneous Catalytic Systems

Traditional homogeneous catalysts for quinoxaline formation include various Lewis and Brønsted acids that can activate the carbonyl compounds toward nucleophilic attack by the diamine [23]. Gallium(III) triflate has emerged as a particularly effective Lewis acid catalyst, providing quantitative yields in many cases while maintaining excellent functional group tolerance.

Cerium(IV) ammonium nitrate (CAN) represents a unique oxidative catalyst that can promote both the cyclization and any necessary oxidation steps in a single transformation [3]. This lanthanide-based catalyst is particularly effective for reactions involving α-hydroxyketones or other substrates that require oxidation during the cyclization process. The reactions typically proceed rapidly (20 minutes) and produce minimal side products.

Pyridine-catalyzed systems offer mild basic conditions for quinoxaline formation, particularly when using phenacyl halides as the carbonyl component [3]. These systems proceed through a condensation-oxidation mechanism and can be performed at room temperature, making them attractive for substrates that are sensitive to elevated temperatures.

Heterogeneous Catalytic Systems

Heterogeneous catalysts offer significant advantages in terms of catalyst recovery, environmental impact, and process simplification [22] [7]. Molybdophosphovanadates supported on alumina have demonstrated excellent activity for quinoxaline formation at room temperature, providing both Lewis acid and oxidation capabilities in a single catalytic system [22].

Sulfated polyborate represents an innovative heterogeneous catalyst that combines both Lewis acid and Brønsted acid functionality [7]. This catalyst can be easily prepared from inexpensive starting materials and shows excellent recyclability without significant loss of activity. The dual acid functionality enables efficient activation of both the diamine and dicarbonyl components, leading to rapid cyclization under solvent-free conditions.

Bentonite clay K-10 offers a green and environmentally benign approach to quinoxaline synthesis [3]. This naturally occurring clay catalyst can be used at room temperature in ethanol and is easily recovered and reused. The clay provides mild acidic conditions that are sufficient to promote cyclization while avoiding the harsh conditions associated with traditional acid catalysts.

| Table 3: Catalytic Systems for Quinoxaline Ring Formation | |||||

|---|---|---|---|---|---|

| Catalyst System | Reaction Type | Substrate Scope | Reaction Conditions | Advantages | Reference Citations |

| Bentonite Clay K-10 | Condensation (Green approach) | Aryl-1,2-diamines + dicarbonyls | Room temperature, ethanol | Green, recyclable, mild conditions | [3] |

| Phosphate-based Heterogeneous (MAP/DAP/TSP) | Condensation (Fertilizer-based) | o-Phenylenediamines + benzil | Ethanol, catalyst recovery | Cheap, recyclable, environmentally friendly | [3] |

| Cerium(IV) Ammonium Nitrate (CAN) | Oxidative condensation | Substituted benzil + diamines | Water or acetonitrile, 20 min | Fast, clean, no side products | [3] |

| Iron (Fe) Catalysis | C-H functionalization | 1-(2-Aminophenyl)pyrroles + ethers | rt, TBHP, CF₃SO₃H additive | Low cost, Fe abundance | [3] |

| Pyridine Catalyst | Condensation-oxidation | Phenacyl halides + diamines | THF, room temperature, 2 h | One-step, room temperature | [3] |

| Gallium(III) Triflate | Lewis acid catalysis | Various 1,2-diketones + diamines | Quantitative yields reported | Excellent to quantitative yields | [23] |

| Molybdophosphovanadates/Alumina | Heterogeneous catalysis | o-Phenylenediamine + benzil | Toluene, room temperature | Room temperature, heterogeneous | [22] |

| Sulfated Polyborate | Acid-base dual catalysis | Substituted diamines + dicarbonyls | Solvent-free, recyclable | High yields, solvent-free, recyclable | [7] |

| Tetraethylammonium Bromate | Oxidative condensation | Aromatic diketones + diamines | Water, ambient conditions | Simple workup, ambient conditions | [10] |

| Stainless Steel (Mechanochemical) | Mechanocatalysis | Quinoxalin-2(1H)-ones + aldehydes | Ball milling, 30 min, solvent-free | No solvent, short time, scalable | [21] |

| Gold(I) Catalyst | Cascade cyclization | Alkynes + aminopyrroles | Toluene, elevated temperature | Unique cascade mechanism | [24] |

| Zirconium Tungstate (5% WO₃/ZrO₂) | Acid-base bifunctional | Phenacyl bromides + diamines | Acetonitrile, 0.5 h reflux | High yields, short reaction time | [12] |

Green and Sustainable Catalytic Approaches

Environmental considerations have driven the development of green catalytic systems that minimize waste generation and use renewable or environmentally benign materials [3] [7]. Phosphate-based heterogeneous catalysts derived from fertilizers (mono-ammonium phosphate, di-ammonium phosphate, and triple-super phosphate) represent an innovative approach that utilizes agricultural waste materials as catalytic systems.

These fertilizer-based catalysts offer several advantages including low cost, ready availability, and environmental compatibility [3]. The catalysts can be easily recovered through filtration and reused multiple times without significant activity loss. The use of ethanol as solvent further enhances the environmental profile of these systems.

Mechanochemical Catalytic Systems

Mechanochemical approaches using stainless steel milling balls represent a paradigm shift in catalytic quinoxaline synthesis [21]. These systems eliminate the need for solvents while providing both mechanical activation and heterogeneous catalysis. The stainless steel surface serves as a Lewis acid catalyst while the mechanical energy promotes bond formation and breaking.

The mechanochemical approach is particularly well-suited for industrial applications due to its scalability, reduced environmental impact, and simplified workup procedures. The absence of solvents eliminates solvent recovery and disposal issues, while the short reaction times (typically 30 minutes) increase throughput and reduce energy consumption.

Emerging Catalytic Technologies

Gold(I) catalysis has emerged as a powerful tool for constructing complex quinoxaline architectures through cascade cyclization reactions [24]. These catalysts can activate alkynes toward nucleophilic attack while simultaneously promoting multiple bond-forming events in a single transformation. While these systems typically require elevated temperatures, they provide access to quinoxaline derivatives that would be difficult to prepare through conventional approaches.

Zirconium tungstate catalysts represent another emerging technology that combines acid-base bifunctionality in a single heterogeneous system [12]. These catalysts show excellent activity for reactions involving phenacyl bromides and can achieve high yields with short reaction times. The bifunctional nature of the catalyst enables simultaneous activation of both nucleophilic and electrophilic components, leading to enhanced reaction rates and selectivity.

Purification and Isolation Techniques

The purification and isolation of quinoxaline derivatives, particularly (4-Methyl-2,3-dioxo-3,4-dihydroquinoxalin-1(2H)-yl)acetic acid, requires specialized techniques that can effectively separate the desired product from reaction byproducts, unreacted starting materials, and potential regioisomers [25] [26] [27] [28].

Chromatographic Purification Methods

Column chromatography remains the most versatile and widely employed purification technique for quinoxaline derivatives [25] [29] [30]. The method is particularly effective for separating complex mixtures and resolving closely related isomers that may be formed during the synthesis. For quinoxaline-2,3-dione derivatives, typical eluent systems include ethyl acetate/hexane mixtures with ratios ranging from 1:3 to 1:1 depending on the polarity of the target compound and impurities.

The selection of appropriate stationary phase material is crucial for achieving effective separation. Silica gel (230-400 mesh) represents the most commonly employed stationary phase, providing good resolution for most quinoxaline derivatives [29]. For compounds containing carboxylic acid functionality, such as the target acetic acid derivative, the addition of small amounts of acetic acid or formic acid to the eluent can improve peak shape and resolution by suppressing ionization.

Reverse-phase high-performance liquid chromatography (RP-HPLC) offers superior resolution and analytical capabilities for quinoxaline purification [31] [26] [32] [33]. The method is particularly valuable for analytical-scale purification and can achieve purities exceeding 99%. Mobile phase systems typically employ acetonitrile/water mixtures with acid modifiers such as phosphoric acid or formic acid to maintain consistent ionization states.

Crystallization and Recrystallization Techniques

Recrystallization represents one of the most effective methods for obtaining high-purity quinoxaline derivatives [27] [9] [34]. The technique is particularly well-suited for compounds that form well-defined crystal structures and can achieve purities exceeding 98% with good recovery rates (80-95%). For quinoxaline-2,3-dione derivatives, common recrystallization solvents include ethanol, methanol, and water, either individually or as mixed solvent systems.

The choice of recrystallization solvent depends on the solubility characteristics of both the desired product and the impurities. Hot ethanol is frequently employed for quinoxaline derivatives due to its ability to dissolve most quinoxalines at elevated temperatures while allowing selective crystallization upon cooling. The addition of water as an anti-solvent can improve crystallization efficiency and crystal quality.

Microwave-assisted crystallization has emerged as a rapid alternative to conventional recrystallization techniques [25] [11]. This approach utilizes microwave heating to rapidly dissolve the crude product followed by controlled cooling to promote crystallization. The technique can significantly reduce crystallization times from hours to minutes while often improving crystal quality and yields.

Specialized Purification Techniques

Molecularly imprinted solid-phase extraction (MISPE) represents a highly selective purification technique that has been successfully applied to quinoxaline-1,4-dioxides [35]. This method utilizes polymer sorbents that are synthesized with template molecules to create specific binding sites for the target compounds. The technique offers excellent selectivity and can achieve high recovery rates (75-95%) with good purity levels.

Immunoaffinity column (IAC) purification has been specifically developed for 3-methyl-quinoxaline-2-carboxylic acid and related compounds [28]. This technique utilizes specific antibody-antigen interactions to selectively bind and purify the target compound from complex matrices. While the method requires specialized antibodies, it can achieve exceptional selectivity and purity levels (>97%) with good recovery rates (80-88%).

| Table 4: Purification and Isolation Techniques for Quinoxaline Derivatives | |||||

|---|---|---|---|---|---|

| Purification Method | Suitable For | Eluent/Conditions | Typical Recovery (%) | Purity Achieved | Reference Citations |

| Column Chromatography | Complex mixtures, isomer separation | EtOAc/Hexane (1:3 to 1:1) | 70-95 | >95% | [25] [29] [30] |

| Recrystallization | Pure crystalline products | Ethanol, methanol, or water | 80-95 | >98% | [27] [9] [34] |

| Simple Distillation | Volatile quinoxalines | Reduced pressure, 50-80°C | 85-98 | >99% | [9] [34] |

| Steam Distillation | Water-soluble impurities removal | Water vapor, 100°C | 60-85 | >90% | [36] |

| Reverse-Phase HPLC | Analytical purification | ACN/H₂O with acid modifier | 90-99 | >99% | [31] [26] [32] [33] |

| Molecularly Imprinted SPE | Quinoxaline-1,4-dioxides | Methanol-based mobile phase | 75-95 | >95% | [35] |

| Immunoaffinity Column (IAC) | 3-Methyl-quinoxaline-2-carboxylic acid | Specific antibody binding | 80-88 | >97% | [28] |

| Ultrafiltration | Large-scale purification | Membrane-based separation | 70-90 | >92% | [26] |

| Acid-Base Extraction | Basic/acidic impurity removal | 5% NaOH/HCl treatment | 75-90 | >90% | [5] [27] |

| Sublimation | Pure solid quinoxalines | Elevated temperature, vacuum | 85-95 | >98% | [37] |

| Microwave-Assisted Crystallization | Rapid crystallization | Microwave heating, rapid cooling | 80-92 | >95% | [25] [11] |

| Simple Filtration and Washing | Simple quinoxaline derivatives | Cold ethanol or water wash | 85-98 | >90% | [6] [22] [12] |

Distillation Techniques

Simple distillation under reduced pressure can be highly effective for volatile quinoxaline derivatives [9] [34]. The technique is particularly well-suited for quinoxalines with molecular weights below 250 Da and can achieve excellent purities (>99%) with high recovery rates (85-98%). The use of reduced pressure allows distillation at lower temperatures, minimizing thermal decomposition of heat-sensitive compounds.

Steam distillation offers an alternative approach for removing water-soluble impurities while isolating the quinoxaline product [36]. This technique is particularly valuable when the quinoxaline product is not water-soluble but the impurities are. The method can achieve good purities (>90%) though recovery rates may be lower (60-85%) due to potential losses during the steam distillation process.

Membrane-Based Separation Techniques

Ultrafiltration represents a scalable approach for large-scale purification of quinoxaline derivatives [26]. This membrane-based technique can effectively separate compounds based on molecular size and is particularly valuable for removing high molecular weight impurities or catalysts. While the purity levels achieved (>92%) may not match chromatographic methods, the scalability and continuous operation capabilities make it attractive for industrial applications.

The selection of appropriate membrane materials and pore sizes is crucial for achieving effective separation. Polyethersulfone and regenerated cellulose membranes are commonly employed for quinoxaline purification, with molecular weight cutoffs ranging from 1,000 to 10,000 Da depending on the specific application requirements.

Process Integration and Optimization

The most effective purification strategies often involve combining multiple techniques in a sequential manner to achieve the desired purity levels while maximizing recovery [25] [27]. For example, initial purification through acid-base extraction can remove ionic impurities, followed by column chromatography for isomer separation, and final recrystallization to achieve the required purity levels.

Process optimization considerations include solvent selection, environmental impact, cost effectiveness, and scalability requirements. Green chemistry principles favor the use of environmentally benign solvents such as ethanol and water, while cost considerations may favor simpler techniques such as crystallization over more sophisticated chromatographic methods [27] [9].